

# Removing water and methanol impurities from methyl formate

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# Technical Support Center: Purification of Methyl Formate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water and methanol impurities from **methyl formate**.

### Frequently Asked Questions (FAQs)

Q1: What are the common impurities in **methyl formate** and why are they a concern?

A: The most common impurities in **methyl formate** are residual reactants and byproducts from its synthesis, primarily methanol and water. **Methyl formate** is often produced through the condensation reaction of methanol and formic acid or the carbonylation of methanol.[1][2] These impurities are problematic because they can interfere with subsequent reactions. Water, for instance, can slowly hydrolyze **methyl formate** back into formic acid and methanol, reducing the purity of the final product over time.[3][4]

Q2: What are the primary methods for removing water and methanol from **methyl formate**?

A: The main techniques for purifying **methyl formate** fall into two categories:

Distillation: This is the most common industrial and laboratory method. Since the methyl
formate/methanol/water system does not form azeotropes, it can be effectively separated by

### Troubleshooting & Optimization





standard distillation techniques.[5] Methods include simple distillation, fractional distillation, and batch distillation.[5][6][7]

 Adsorption/Drying Agents: For removing residual water, and to some extent methanol, solidphase adsorbents are highly effective. Commonly used agents include molecular sieves and anhydrous calcium chloride.[8][9]

Q3: Which distillation method is most suitable for purifying methyl formate?

A: The choice of distillation method depends on the required purity and the scale of the operation.

- Simple Distillation: Effective for removing less volatile impurities and can achieve high purity (≥99 wt%) when the initial impurity level is low.[6][10]
- Fractional Distillation: Offers better separation efficiency for mixtures with closer boiling points. It is the preferred method for achieving very high purity by separating methyl formate (b.p. 32°C) from methanol (b.p. 65°C) and water (b.p. 100°C).[2][7]
- Batch Distillation: A flexible and convenient option for smaller scales, widely used in pharmaceutical and fine chemical production.[5]

Q4: Can I use drying agents to remove water and methanol? Which ones are effective?

A: Yes, drying agents are very effective for removing trace amounts of water and can also help in removing methanol.

- Molecular Sieves: This is a highly efficient method. For drying solvents containing methanol, 3Å (Angstrom) molecular sieves are required. The 3Å pores are small enough to capture water molecules (kinetic diameter ~2.8Å) but exclude the larger methanol and methyl formate molecules.[9][11] Using 4Å sieves is not recommended as they will co-adsorb methanol.[9] Molecular sieves can reduce water content to the parts-per-million (ppm) range. [12][13]
- Anhydrous Calcium Chloride: Fused, finely ground calcium chloride can be used to separate
  both water and methanol. This method involves allowing the methyl formate to stand in
  contact with a large quantity of the drying agent for an extended period (e.g., 24 hours).[8]

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Q5: What is the risk of hydrolysis during purification and how can I minimize it?

A: **Methyl formate** can react slowly with water to hydrolyze into formic acid and methanol.[3][4] This is a reversible reaction with an unfavorable equilibrium, meaning the presence of excess water can drive the reaction backward, leading to product loss.[1][14] To minimize hydrolysis:

- Limit Water Contact: Avoid using excessive water during any washing steps.
- · Work Quickly: Perform purification steps promptly.
- Use Anhydrous Conditions: Employ drying agents like molecular sieves to remove water efficiently.
- Control Temperature: While hydrolysis is slow at room temperature, higher temperatures during distillation can accelerate it. However, the short residence time in a distillation column typically minimizes this risk.

Q6: What safety precautions should I take when handling and purifying **methyl formate**?

A: **Methyl formate** is a highly flammable liquid with a very low flash point (-27°F / -32°C) and a wide explosive range (5-23% in air).[3][4][15] Strict safety measures are essential.

- Eliminate Ignition Sources: Work in an area free of open flames, sparks, or hot surfaces. Use explosion-proof electrical equipment.[16][17]
- Grounding and Bonding: Ground and bond all metal containers and transfer equipment to prevent static discharge.[3][18]
- Ventilation: Use the chemical only in a well-ventilated area or under a chemical fume hood.
   [19]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]
- Storage: Store in tightly closed containers in a cool, dry, fireproof, and well-ventilated area, away from strong oxidants, acids, and bases.[17][18]



## **Troubleshooting Guides**

Problem 1: Poor separation efficiency during distillation (product still contains high levels of impurities).

Possible Cause	Solution	
Insufficient Column Efficiency	For fractional distillation, ensure your column is packed correctly and is of sufficient length (i.e., has enough theoretical plates) for the separation.	
Incorrect Reflux Ratio	An improper reflux ratio can lead to poor separation. For a typical batch distillation, a higher reflux ratio generally improves separation but increases distillation time. Optimize the ratio based on your specific setup. A reflux ratio of 1 to 3 has been noted in some applications.[20]	
Distillation Rate Too High	Boiling the mixture too vigorously can cause "flooding" in the column, preventing proper vapor-liquid equilibrium and reducing separation efficiency. Reduce the heating rate.	
Fluctuating Heat Input	Unstable heating can disrupt the equilibrium in the column. Ensure a steady and consistent heat source.	

Problem 2: Product is lost during the purification process.

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Possible Cause	Solution	
Hydrolysis	As discussed in the FAQs, water can cause hydrolysis. Minimize contact with water and ensure all glassware is thoroughly dried before use.[3]	
Evaporation	Methyl formate has a very low boiling point (32°C) and high vapor pressure.[2][4] Ensure all joints in your apparatus are well-sealed and use a cooled receiver to condense the distilled product effectively.	
Incorrect Fraction Collection	You may be discarding the product fraction or co-distilling it with impurities. Monitor the head temperature of the distillation closely. Pure methyl formate should distill over at a constant temperature of approximately 32°C at atmospheric pressure.	

Problem 3: Drying with molecular sieves is ineffective.



Possible Cause	Solution	
Incorrect Sieve Type	You must use 3Å molecular sieves. 4Å or 5Å sieves will adsorb methanol and potentially methyl formate along with water.[9][11]	
Sieves are Not Activated	Molecular sieves must be activated (i.e., have pre-adsorbed water removed) before use. This is done by heating them in a vacuum oven.[9] See the experimental protocol below.	
Insufficient Quantity of Sieves	Use a sufficient amount of sieves relative to the volume of the solvent. A common recommendation is 10-20% by weight/volume. [12]	
Insufficient Contact Time	Drying is not instantaneous. Allow the solvent to stand over the sieves for at least 24-72 hours for optimal drying.[12] Gentle agitation can improve efficiency.	

Problem 4: The purified methyl formate becomes contaminated again over time.

Possible Cause	Solution	
Improper Storage	Methyl formate is hygroscopic and will absorb atmospheric moisture. Store in a tightly sealed container, preferably with a septum, under an inert atmosphere (e.g., nitrogen or argon).[18]	
Slow Hydrolysis	Trace amounts of remaining water can cause slow degradation. For long-term storage of high-purity solvent, it is best to store it over activated 3Å molecular sieves.[9]	
Container Material	Use glass or other inert containers. Avoid reactive materials.	



## **Experimental Protocols**

## Protocol 1: Purification of Methyl Formate by Fractional Distillation

Objective: To separate **methyl formate** from methanol and water impurities.

#### Materials:

- · Impure methyl formate
- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed)
- Distillation head with thermometer
- Condenser
- Receiving flask
- Heating mantle
- Boiling chips
- Ice bath

#### Procedure:

- Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
- Charging the Flask: Add the impure methyl formate and a few boiling chips to the roundbottom flask. Do not fill the flask more than two-thirds full.
- Heating: Begin heating the flask gently with the heating mantle.
- Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the vapor to slowly reach the top of the column and establish equilibrium (a



"reflux ring"). This may take 15-30 minutes.

- Distillation: The temperature at the distillation head will initially be low. As the first fraction (pure methyl formate) begins to distill, the temperature should hold steady at its boiling point (~32°C).
- Fraction Collection: Collect the distillate that comes over at a constant temperature. Place the receiving flask in an ice bath to minimize evaporation loss.
- Transition: If the temperature at the distillation head begins to rise, it indicates that the lower-boiling component (**methyl formate**) is depleted and higher-boiling impurities (methanol) are starting to distill. Change the receiving flask to collect this intermediate fraction separately.
- Shutdown: Once the temperature rises significantly or only a small amount of liquid remains in the distillation flask, turn off the heat and allow the apparatus to cool.
- Storage: Transfer the purified **methyl formate** to a dry, tightly sealed container for storage.

# Protocol 2: Drying Methyl Formate with Molecular Sieves

Objective: To remove trace water from **methyl formate**.

Part A: Activating the Molecular Sieves

- Place the required amount of 3Å molecular sieves in a suitable flask (e.g., a Schlenk flask).
- Heat the sieves under vacuum (using a vacuum pump, not a water aspirator) at a high temperature (typically 180-200°C) for several hours (8-12 hours is common).[9]
- Allow the sieves to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) before use.

Part B: Drying the Solvent

 Add the activated 3Å molecular sieves to a flask containing the methyl formate to be dried (a ratio of 10-20% w/v is recommended).[12]



- Seal the flask and allow it to stand for at least 24 hours at room temperature. Gentle swirling can occasionally help. For very low water content (<10 ppm), 72 hours may be required.[12]</li>
- To use the dry solvent, carefully decant or filter the liquid away from the sieves. For moisturesensitive applications, it is best to distill the solvent directly from the sieves under an inert atmosphere.
- Store the dried solvent over a small amount of activated sieves to maintain dryness.

# Data & Visualizations Data Tables

Table 1: Boiling Points of Components at Atmospheric Pressure

Component	Boiling Point (°C)	Boiling Point (°F)	
Methyl Formate	32	90	
Methanol	65	149	
Water	100	212	

This data highlights the feasibility of separation by distillation.

Table 2: Distillation Parameters from a Simulated Process for **Methyl Formate** Purification[20]

Parameter	Embodiment 1	Embodiment 2	Embodiment 3
Main Column Plates	40	50	60
Reflux Ratio	1	2	3
Top Temperature (°C)	34.3	32.1	31.9
Bottom Temperature (°C)	100.9	100.4	100.0
Final Purity (Mass Fraction %)	99.00%	99.50%	99.35%

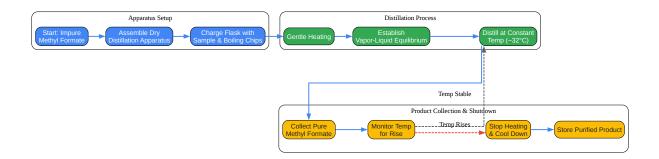




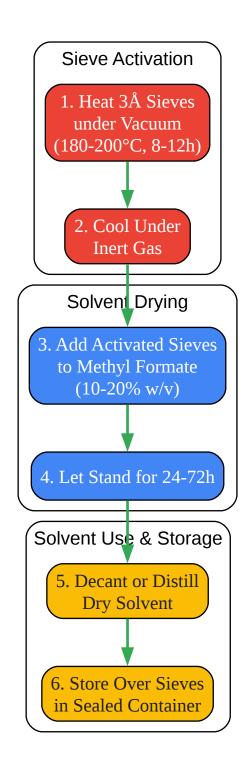
These examples illustrate how adjusting parameters like the number of plates and reflux ratio can optimize the purity of the final product.

## **Diagrams**









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